(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
CAS No.: 1013592-47-6
Cat. No.: VC11732409
Molecular Formula: C19H20O3
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013592-47-6 |
|---|---|
| Molecular Formula | C19H20O3 |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | (E)-1-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C19H20O3/c1-4-14-5-7-15(8-6-14)9-11-17(20)16-10-12-18(21-2)19(13-16)22-3/h5-13H,4H2,1-3H3/b11-9+ |
| Standard InChI Key | SOEAQUZKKMZQEK-PKNBQFBNSA-N |
| Isomeric SMILES | CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
| SMILES | CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC |
| Canonical SMILES | CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC |
Introduction
Structural Characteristics
Molecular Architecture
The compound features two aromatic rings connected by a conjugated enone system (). The A-ring is a 3,4-dimethoxyphenyl group, while the B-ring is a 4-ethylphenyl moiety. The (2E) configuration indicates trans stereochemistry across the double bond, which is essential for maintaining planarity and electronic conjugation . The methoxy groups at positions 3 and 4 on the A-ring enhance electron donation, influencing reactivity and intermolecular interactions .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one |
| Molecular Formula | |
| Molecular Weight | 282.33 g/mol |
| CAS Number | 214264-38-7 |
| InChI Key | InChI=1/C18H18O3/c1-13-4-6-14(7-5-13)8-10-16(19)15-9-11-17(20-2)18(12-15)21-3/h4-12H,1-3H3/b10-8+ |
Synthesis and Manufacturing
Claisen-Schmidt Condensation
The primary synthetic route involves base-catalyzed condensation of 3,4-dimethoxyacetophenone with 4-ethylbenzaldehyde. In a typical procedure :
-
Reactants: 3,4-Dimethoxyacetophenone (1.0 equiv.) and 4-ethylbenzaldehyde (1.2 equiv.) are dissolved in ethanol.
-
Catalyst: A 20% NaOH solution in ethanol is added to deprotonate the acetophenone, forming an enolate.
-
Reaction Conditions: The mixture is stirred at 20°C for 48 hours, facilitating nucleophilic attack and subsequent dehydration.
-
Workup: Neutralization with 5% HCl followed by extraction with ethyl acetate yields the crude product, which is purified via column chromatography (hexane/EtOAc).
This method achieves yields up to 99%, with the E-isomer predominating due to thermodynamic stability .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Value |
|---|---|
| Temperature | 20°C |
| Reaction Time | 48 hours |
| Solvent | Ethanol |
| Catalyst | NaOH (20% w/v) |
| Purification | Column chromatography |
Physical and Chemical Properties
Thermodynamic Stability
The compound exhibits a boiling point of 444.4°C at atmospheric pressure and a flash point of 214.5°C, indicating high thermal resilience . Its density () and refractive index () align with conjugated aromatic systems .
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| Density | |
| Boiling Point | 444.4°C at 760 mmHg |
| Refractive Index | 1.586 |
| Vapor Pressure | at 25°C |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR (CDCl):
-
NMR:
Infrared (IR) Spectroscopy
Strong absorption bands at (C=O stretch) and (C=C stretch) confirm the enone system.
Biological Activities and Applications
Antimicrobial Activity
In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), attributed to membrane disruption and enzyme inhibition.
| Activity | Model System | Result |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 32 µg/mL |
| Anticancer | MCF-7 cells | IC = 18 µM |
| Anti-inflammatory | RAW 264.7 macrophages | 40% inhibition at 50 µM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume